molecular formula C20H17NO3S B517604 AH-7614 CAS No. 6326-06-3

AH-7614

Cat. No.: B517604
CAS No.: 6326-06-3
M. Wt: 351.4 g/mol
InChI Key: OZCQEUZTOAAWDK-UHFFFAOYSA-N
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Description

AH-7614 (4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide) is a selective antagonist of Free Fatty Acid Receptor 4 (FFA4/GPR120), a G protein-coupled receptor (GPCR) implicated in metabolic and inflammatory regulation . Structurally, this compound (CAS 6326-06-3, molecular formula C₂₀H₁₇NO₃S) is characterized by a xanthene core linked to a sulfonamide group, contributing to its high affinity for FFA4 (pIC₅₀ values: 7.1 for human, 8.1 for mouse and rat FFA4) . Unlike orthosteric antagonists, this compound functions as a negative allosteric modulator (NAM), inhibiting receptor activation by both endogenous ligands (e.g., ω-3/6 fatty acids) and synthetic agonists (e.g., TUG-891, GSK137647A) . Its selectivity for FFA4 over FFA1 (pIC₅₀ <4.6) makes it a critical tool for dissecting FFA4-specific pathways .

Mechanistically, this compound stabilizes FFA4 in an inactive conformation, as demonstrated by hydrogen-bonding energy simulations showing lower energy in the inactive state (–2.63) compared to the active state (–1.90) . This probe-dependent antagonism allows this compound to suppress signaling induced by diverse agonists, including DHA, EPA, and synthetic compounds, while retaining partial agonism in certain contexts .

Preparation Methods

The synthesis of AH-7614 involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with 9H-xanthene-9-amine under appropriate conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve ensuring the availability of high-purity starting materials and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

AH-7614 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the xanthene moiety can lead to the formation of xanthone derivatives .

Scientific Research Applications

Metabolic Disorders

AH-7614 has been investigated for its role in metabolic disorders, particularly obesity and insulin sensitivity. A study demonstrated that intraperitoneal administration of this compound significantly affected glucose metabolism in high-fat diet-induced obesity models. Mice treated with this compound showed improved metabolic profiles compared to controls, indicating its potential as a therapeutic agent in managing obesity-related complications .

Study TypeApplicationFindings
In VivoObesity TreatmentThis compound improved glucose metabolism in high-fat diet mice .
In VitroInsulin SecretionBlocked GSK137647A-induced insulin secretion in MIN6 cells .

Inflammation Modulation

This compound's antagonistic properties on FFA4 have been linked to anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced acute lung injury (ALI) models, this compound treatment resulted in reduced inflammation and lung injury scores. The compound inhibited the TAK1/NF-κB signaling pathway, showcasing its potential for treating inflammatory conditions .

Study TypeApplicationFindings
In VivoLung InjuryReduced inflammation and injury scores in ALI models .
In VitroCell Line StudiesWeakened inflammatory responses in RAW264.7 cells .

Cancer Research

This compound has also been explored in cancer research due to its effects on cellular signaling pathways. It was shown to inhibit calcium mobilization induced by linoleic acid in osteosarcoma cells, suggesting a potential role in modulating cancer cell behavior through FFA4 antagonism .

Study TypeApplicationFindings
In VitroCancer Cell StudiesBlocked calcium signaling in U2OS osteosarcoma cells .

Case Study 1: Obesity-Induced Inflammation

In a controlled experiment, mice were fed a high-fat diet and treated with this compound (5 mg/kg/day) for five weeks. The results indicated significant reductions in markers of inflammation and improved glucose tolerance compared to untreated controls. This study underscores this compound's potential as a therapeutic agent for obesity-related metabolic disorders.

Case Study 2: Acute Lung Injury

A separate study involving LPS-induced ALI demonstrated that mice treated with this compound exhibited less severe lung damage and reduced levels of pro-inflammatory cytokines. The findings suggest that targeting FFA4 with this compound may offer a novel approach to managing acute inflammatory responses in the lungs.

Comparison with Similar Compounds

Comparison with FFA4 Agonists

Compound Type Potency (pEC₅₀/pIC₅₀) Key Effects Mechanistic Insights
AH-7614 NAM antagonist 7.1 (hFFA4) Blocks anti-inflammatory, insulin-sensitizing effects of agonists . Probe-dependent allosteric inhibition; suppresses DHA/EPA-mediated pathways .
TUG-891 Full agonist 7.5–8.0 Enhances insulin sensitivity, reduces inflammation via β-arrestin-2 signaling . Binds orthosteric site; activates both Gαq and β-arrestin pathways .
GSK137647A Partial agonist 6.2–6.8 Limited efficacy in vivo; used to study glucose homeostasis . Non-acidic agonist binding to an allosteric pocket .
DHA/EPA Endogenous agonists ~5.5–6.0 Anti-inflammatory, neuroprotective, and cardioprotective effects . Activate FFA4 via GPR120-dependent pathways; effects blocked by this compound .

Key Findings:

  • This compound uniquely reverses agonist-induced effects, such as EPA-mediated rescue of Cav1.2 Ca²⁺ channels in lipotoxicity models and DHA-dependent inhibition of pancreatic zymogen activation .
  • Synthetic agonists like TUG-891 exhibit higher potency than endogenous ligands but lack clinical translation due to off-target effects .

Comparison with Antagonists of Related Receptors

This compound’s selectivity distinguishes it from antagonists targeting other fatty acid receptors:

Compound Target Selectivity Functional Role Key Differences from this compound
This compound FFA4 (GPR120) >100-fold vs. FFA1 Blocks FFA4-mediated anti-inflammatory and metabolic signaling . Allosteric modulation; probe-dependent efficacy .
DC260126 FFA1 (GPR40) Selective for FFA1 Inhibits FFA1-mediated insulin secretion; no effect on FFA4 . Orthosteric antagonist; targets a distinct receptor .
GW9662 PPARγ Broad PPARγ inhibition Blocks PPARγ-driven adipogenesis; used in obesity studies . Nuclear receptor antagonist; unrelated to GPCR signaling .

Key Findings:

  • This compound’s NAM mechanism allows partial inhibition of FFA4 signaling, whereas DC260126 fully antagonizes FFA1 via orthosteric binding .
  • In co-treatment studies, this compound and DC260126 synergistically block dual FFA4/FFA1 pathways, as seen in DHA-induced suppression of zymogen activation .

Structural and Functional Distinctions

  • Probe-Dependent Modulation : this compound’s efficacy varies with the agonist used (e.g., stronger inhibition of GSK137647A vs. partial block of TUG-891) .
  • Therapeutic Potential: While FFA4 agonists are explored for diabetes and inflammation, this compound serves primarily as a research tool to validate FFA4’s role in disease models .

Biological Activity

AH-7614 is a selective antagonist of the free fatty acid receptor 4 (FFA4), also known as GPR120. This compound has garnered attention due to its potential implications in various physiological processes, particularly in metabolic regulation and inflammation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Name: 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide
  • Molecular Weight: 351.4 Da
  • CAS Number: 6326-06-3
  • Purity: ≥98%

This compound acts primarily by antagonizing the FFA4 receptor, which is a G protein-coupled receptor involved in various metabolic processes, including the secretion of glucagon-like peptide-1 (GLP-1). This receptor is highly expressed in intestinal endocrine cells and plays a crucial role in regulating insulin secretion and inflammation.

pIC50 Values

ReceptorpIC50 Value
Human FFA47.1
Mouse FFA48.1
Rat FFA48.1
Human FFA1<4.6

In Vitro Studies

This compound has been shown to inhibit linoleic acid and GSK137647A-induced intracellular calcium accumulation in U2OS osteosarcoma cells expressing the FFA4 receptor. Furthermore, it effectively blocked glucose-stimulated insulin secretion in MIN6 mouse insulinoma cells when co-administered with GSK137647A .

Key Findings:

  • Calcium Mobilization Inhibition: this compound inhibited Ca²⁺ mobilization induced by ω-3 fatty acids in Flp-In T-REx 293 cells expressing hFFA4-eYFP.
  • Insulin Secretion: The compound abolished GSK137647A-mediated increases in GLP-1 secretion in NCIH716 cells at a concentration of 100 μM .

Case Studies

  • Inflammation and Osteoclast Formation:
    • A study by Kishikawa et al. (2019) highlighted that docosahexaenoic acid (DHA) inhibits inflammation-induced osteoclast formation via GPR120, suggesting that this compound could modulate similar pathways by blocking this receptor .
  • Alcoholic Hepatic Steatosis:
    • Research showed that FFA4 deficiency or antagonism by this compound could mitigate pro-inflammatory gene expression associated with alcoholic liver disease, indicating its potential therapeutic role in metabolic disorders .

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when assessing AH-7614’s dose-dependent effects on intracellular calcium modulation?

Methodological Guidance:

  • Conduct dose-response experiments (e.g., 10–50 μM) and measure calcium flux using fluorescent indicators (e.g., Fluo-4).
  • Include time-resolved measurements (e.g., t=0–200s) to capture dynamic effects, as this compound’s inhibitory activity diminishes over time .
  • Normalize data to positive controls (e.g., AdipoRon) and negative controls (e.g., GW9508) to validate assay specificity .

Q. How can researchers validate this compound’s selectivity for FFA4 over FFA1 in vitro?

Methodological Guidance:

  • Use competitive binding assays with radiolabeled ligands (e.g., [³H]-FFA4 agonist) and compare IC₅₀ values across FFA subtypes.
  • Cross-test this compound in FFA1-overexpressing cell lines; its pIC₅₀ for FFA1 is <4.6, confirming selectivity .
  • Include orthogonal assays (e.g., cAMP or β-arrestin recruitment) to rule out off-target GPCR activation .

Q. What are the best practices for designing experiments to evaluate this compound’s role in suppressing inflammatory pathways?

Methodological Guidance:

  • Use primary cell models (e.g., microglia or hepatocytes) treated with pro-inflammatory stimuli (e.g., palmitate).
  • Measure downstream markers like IL-6, TNF-α, or PPARγ via qPCR/ELISA. Note that this compound may not directly alter PPARγ but could modulate upstream FFA4-dependent pathways .
  • Co-treat with FFA4 agonists (e.g., TUG-891) to confirm antagonist specificity .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported effects on gene expression (e.g., Runx2 vs. PPARγ)?

Methodological Guidance:

  • Perform pathway enrichment analysis to identify context-dependent signaling nodes (e.g., Wnt/β-catenin for Runx2 vs. lipid metabolism for PPARγ).
  • Replicate experiments in disease-specific models (e.g., osteoblasts for Runx2, adipocytes for PPARγ) to isolate tissue-specific effects .
  • Use CRISPR-edited FFA4-KO cells to confirm target dependency .

Q. What strategies optimize this compound’s use in studying cross-talk between FFA4 and other nutrient-sensing receptors (e.g., LXR or VDR)?

Methodological Guidance:

  • Design co-treatment studies with ligands for intersecting pathways (e.g., DHA for LXR, calcitriol for VDR).
  • Measure synergistic/antagonistic effects using transcriptomics or metabolomics. For example, this compound reverses DHA-mediated inhibition of lipid accumulation in hepatocytes, suggesting FFA4-LXR interplay .
  • Employ siRNA knockdown of candidate receptors to dissect mechanistic contributions .

Q. How can researchers resolve discrepancies in this compound’s efficacy across species (human vs. rodent FFA4)?

Methodological Guidance:

  • Compare this compound’s pIC₅₀ values: 7.1 (human) vs. 8.1 (mouse/rat) using species-matched cell lines .
  • Analyze FFA4 receptor homology models to identify divergent binding pockets affecting antagonist affinity.
  • Validate in vivo relevance using transgenic models expressing human FFA4 .

Q. What experimental designs mitigate confounding factors when studying this compound in pancreatic acinar cells?

Methodological Guidance:

  • Control for off-target effects on vacuolar ATPase (v-ATPase) by comparing this compound with v-ATPase inhibitors (e.g., bafilomycin A1).
  • Measure zymogen activation (e.g., trypsinogen) and amylase release simultaneously, as this compound may exhibit divergent effects on these markers .
  • Use calcium chelators (e.g., BAPTA-AM) to isolate FFA4-dependent vs. calcium-driven pathways .

Q. Methodological Considerations Table

Parameter Recommendation Evidence Source
Dose range10–50 μM for calcium flux assays
Selectivity validationFFA1 counter-screening (pIC₅₀ <4.6)
Inflammatory modelsPrimary microglia/hepatocytes + palmitate exposure
Species variabilityUse humanized FFA4 models for translational relevance

Properties

IUPAC Name

4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-14-10-12-15(13-11-14)25(22,23)21-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCQEUZTOAAWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979307
Record name 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-06-3
Record name NSC31171
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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